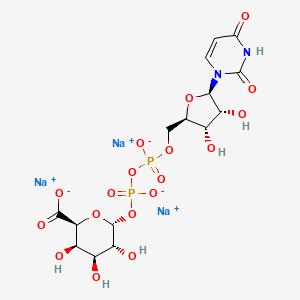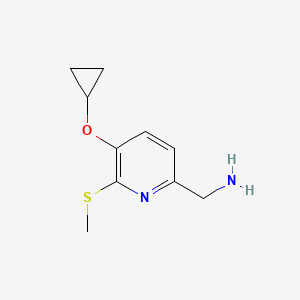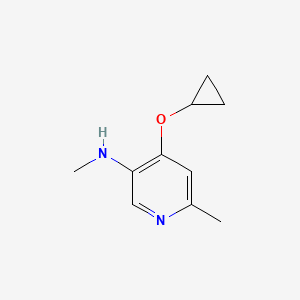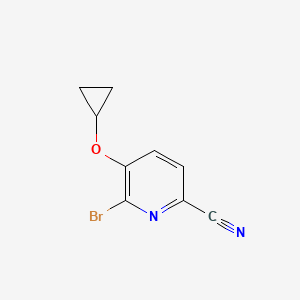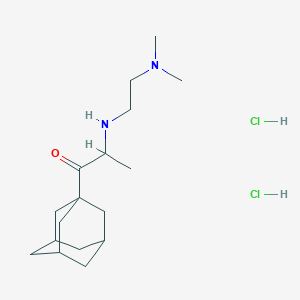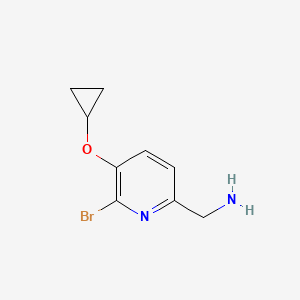
(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a cyclopropoxy group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is as follows:
Bromination: The starting material, 2-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-methylpyridine.
Cyclopropoxylation: The brominated product is then reacted with cyclopropyl alcohol in the presence of a base like sodium hydride to introduce the cyclopropoxy group, forming 6-bromo-5-cyclopropoxypyridine.
Amination: Finally, the cyclopropoxypyridine is treated with ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (6-azido-5-cyclopropoxypyridin-2-YL)methanamine.
Scientific Research Applications
(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(6-Bromo-5-methoxypyridin-2-yl)methanamine: Similar structure with a methoxy group instead of a cyclopropoxy group.
(6-Methoxypyridin-2-yl)methanamine: Lacks the bromine atom and the cyclopropoxy group.
Uniqueness
The uniqueness of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine lies in the combination of the bromine atom and the cyclopropoxy group on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(6-bromo-5-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3,5,11H2 |
InChI Key |
PKDOWLWJVCPDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


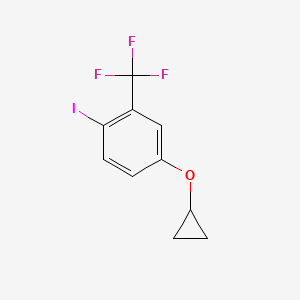
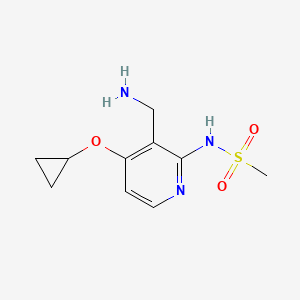
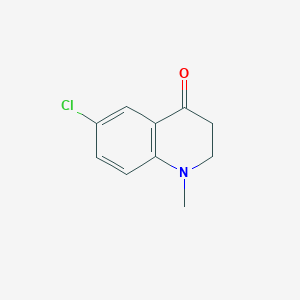
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
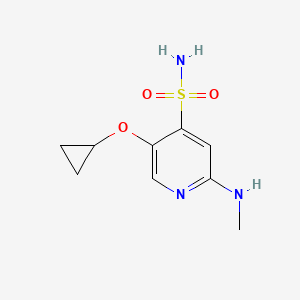
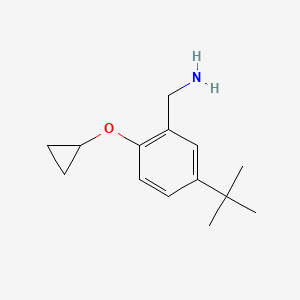
![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)
